1,2-Bis(hexyloxy)benzene
Overview
Description
1,2-Bis(hexyloxy)benzene, also known as 1,2-Dihexyloxybenzene, is an organic compound with the molecular formula C18H30O2. It is a derivative of benzene where two hexyloxy groups are substituted at the 1 and 2 positions of the benzene ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(hexyloxy)benzene can be synthesized through the etherification of catechol (1,2-dihydroxybenzene) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction is as follows: [ \text{C6H4(OH)2} + 2 \text{C6H13Br} \rightarrow \text{C6H4(O(C6H13))2} + 2 \text{HBr} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions similar to the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(hexyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. The hexyloxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Bromination: The compound can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Oxidation: The hexyloxy groups can undergo oxidation under strong oxidizing conditions, such as with potassium permanganate (KMnO4).
Major Products Formed:
Bromination: 4-Bromo-1,2-bis(hexyloxy)benzene.
Nitration: 4-Nitro-1,2-bis(hexyloxy)benzene.
Oxidation: Hexanoic acid derivatives depending on the extent of oxidation
Scientific Research Applications
1,2-Bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 1,2-Bis(hexyloxy)benzene is primarily related to its chemical reactivity and physical properties. The hexyloxy groups increase the compound’s hydrophobicity and influence its interaction with other molecules. In liquid crystalline applications, the compound’s structure allows it to form ordered phases that are responsive to external stimuli such as temperature and electric fields .
Comparison with Similar Compounds
1,2-Dimethoxybenzene: Similar in structure but with methoxy groups instead of hexyloxy groups.
1,2-Diethoxybenzene: Contains ethoxy groups, making it less hydrophobic compared to 1,2-Bis(hexyloxy)benzene.
1,2-Dipropoxybenzene: Contains propoxy groups, offering intermediate properties between methoxy and hexyloxy derivatives.
Uniqueness: this compound is unique due to its long hexyloxy chains, which impart distinct liquid crystalline properties and hydrophobicity. These characteristics make it particularly useful in applications requiring specific molecular ordering and stability .
Properties
IUPAC Name |
1,2-dihexoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVDORAKLGCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402661 | |
Record name | 1,2-Dihexyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94259-20-8 | |
Record name | 1,2-Dihexyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-bis(hexyloxy)benzene contribute to the synthesis of liquid crystal materials?
A1: this compound acts as a crucial building block in the synthesis of triphenylene-based liquid crystals. [] Specifically, it undergoes oxidative coupling with a 2,7-difunctionalized tetra(alkoxy)triphenylene precursor. This reaction forms the triphenylene core structure, which is essential for the liquid crystalline properties of the final product. The hexyloxy side chains in this compound contribute to the molecule's overall shape and intermolecular interactions, influencing the formation of specific liquid crystal phases.
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